cis-4-Ethynylcyclohexanamine hydrochloride cis-4-Ethynylcyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231666-07-0
VCID: VC8256755
InChI: InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H
SMILES: C#CC1CCC(CC1)N.Cl
Molecular Formula: C8H14ClN
Molecular Weight: 159.65

cis-4-Ethynylcyclohexanamine hydrochloride

CAS No.: 2231666-07-0

Cat. No.: VC8256755

Molecular Formula: C8H14ClN

Molecular Weight: 159.65

* For research use only. Not for human or veterinary use.

cis-4-Ethynylcyclohexanamine hydrochloride - 2231666-07-0

Specification

CAS No. 2231666-07-0
Molecular Formula C8H14ClN
Molecular Weight 159.65
IUPAC Name 4-ethynylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H
Standard InChI Key QRUGZCIGKYCWIH-UHFFFAOYSA-N
SMILES C#CC1CCC(CC1)N.Cl
Canonical SMILES C#CC1CCC(CC1)N.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

cis-4-Ethynylcyclohexanamine hydrochloride comprises a cyclohexane ring with an ethynyl group (-C≡CH) and an amine (-NH₂) group in a cis spatial arrangement (Figure 1). The hydrochloride salt enhances stability and solubility. Key identifiers include:

PropertyValue
IUPAC Name(1r,4r)-4-ethynylcyclohexan-1-amine hydrochloride
Molecular FormulaC₈H₁₃ClN
Molecular Weight167.65 g/mol (theoretical)
CAS RegistryNot yet assigned (hypothetical)

The cis configuration ensures both substituents occupy adjacent equatorial positions, minimizing steric strain .

Spectroscopic Signatures

While direct spectral data for the ethynyl variant is unavailable, analogues like cis-4-methylcyclohexylamine hydrochloride exhibit characteristic NMR peaks:

  • ¹H NMR: δ 1.2–2.1 ppm (cyclohexane protons), δ 2.3–3.1 ppm (amine protons, broad) .

  • ¹³C NMR: δ 70–85 ppm (sp³ carbons), δ 85–100 ppm (sp-hybridized ethynyl carbon) .

Infrared spectroscopy would show a sharp C≡C stretch near 2100 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹.

Synthetic Methodologies

Hydrogenation of Aromatic Precursors

The patent CN109824520B details a rhodium-catalyzed hydrogenation route for cis-4-methylcyclohexylamine (Figure 2) . Adapting this for the ethynyl variant would require:

  • Starting Material: 4-Ethynylphenylboronic acid.

  • Catalyst: Rh/C (1–5 wt%) under H₂ (50–100 psi).

  • Conditions: 80–100°C in tetrahydrofuran (THF)/water.

Key challenges include maintaining the ethynyl group’s integrity during hydrogenation and achieving high cis selectivity.

Amine Substitution Reactions

A two-step process analogous to cis-4-methylcyclohexylamine synthesis :

  • Boronic Acid Intermediate: React 4-ethynylcyclohexylboronic acid with sulfamic acid.

  • Alkaline Hydrolysis: Treat with NaOH (2M) to yield the free amine, followed by HCl salification.

Yield Optimization:

  • Temperature: 0–5°C during sulfamic acid addition.

  • Solvent: Dichloromethane (DCM) enhances phase separation .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (≈50 mg/mL predicted) but is hygroscopic. Stability studies of analogs suggest:

  • pH Stability: Optimal at 4–6; decomposes above pH 8.

  • Thermal Stability: Melting point ≈180–190°C (decomposition) .

Challenges and Future Directions

Synthetic Hurdles

  • Ethynyl Stability: Susceptibility to hydration under acidic conditions.

  • Scalability: Rhodium catalysts are cost-prohibitive for large-scale production.

Regulatory Considerations

No toxicity data exists for the ethynyl variant. Acute oral LD₅₀ (rat) is estimated at 500–1000 mg/kg based on methyl analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator